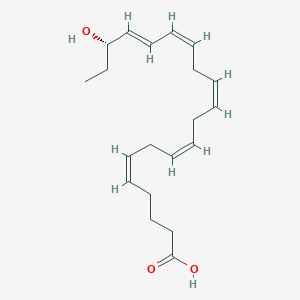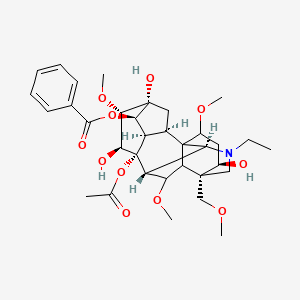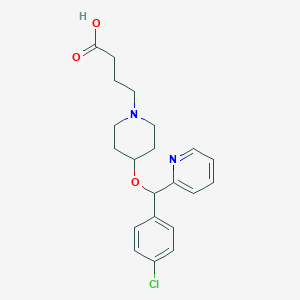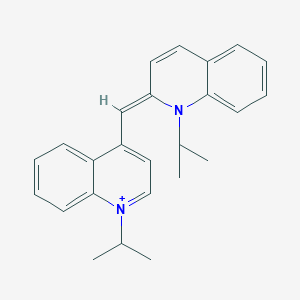![molecular formula C21H26N8OS B10771244 3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)
3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “PMID20855207C25” is a synthetic organic molecule designed as an analogue in a medicinal chemistry study to identify novel inhibitors of Aurora kinase . This compound is selective for Aurora A and Aurora B kinases over other tested kinase proteins . It has shown promising results in inhibiting xenograft tumor growth and has good oral availability in model species .
準備方法
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in the original research publications .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
“PMID20855207C25” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and include controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
“PMID20855207C25” has several scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of Aurora kinases in cell division and cancer.
Medicine: Potential therapeutic agent for treating cancers by inhibiting Aurora kinases, which are involved in cell proliferation.
Industry: Utilized in the development of new drugs targeting kinase-related pathways.
作用機序
The mechanism of action of “PMID20855207C25” involves the inhibition of Aurora A and Aurora B kinases. These kinases play a crucial role in cell division by regulating chromosome alignment and segregation. By inhibiting these kinases, the compound disrupts the normal cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular targets include the active sites of Aurora kinases, and the pathways involved are related to cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
VX-680: Another Aurora kinase inhibitor with similar properties but different structural features.
PHA-739358: A potent inhibitor of Aurora kinases with a different chemical scaffold.
MLN8237: Selective for Aurora A kinase and used in clinical trials for cancer treatment.
Uniqueness
“PMID20855207C25” is unique due to its selectivity for both Aurora A and Aurora B kinases, whereas some similar compounds may only target one of these kinases. Additionally, it has shown good oral availability and efficacy in preclinical models, making it a promising candidate for further development .
特性
分子式 |
C21H26N8OS |
|---|---|
分子量 |
438.6 g/mol |
IUPAC名 |
3-[(1R)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine |
InChI |
InChI=1S/C21H26N8OS/c1-12-9-29-18(16-6-23-24-7-16)8-22-21(29)20(25-12)26-19-5-17(27-31-19)15(4)28-10-13(2)30-14(3)11-28/h5-9,13-15H,10-11H2,1-4H3,(H,23,24)(H,25,26)/t13-,14+,15-/m1/s1 |
InChIキー |
QBWKPGNFQQJGFY-QLFBSQMISA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)[C@H](C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
正規SMILES |
CC1CN(CC(O1)C)C(C)C2=NSC(=C2)NC3=NC(=CN4C3=NC=C4C5=CNN=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3H]Nisoxetine](/img/structure/B10771164.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)



![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)

![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)